

Technical Guide: 2,2-dimethyltetrahydro-2H-pyran-4-amine (CAS: 25850-22-0)

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Compound of Interest

Compound Name: 2,2-dimethyltetrahydro-2H-pyran-4-amine

Cat. No.: B1350782

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound featuring a saturated six-membered pyran ring with two methyl groups at the 2-position and an amine group at the 4-position. Its chemical structure, particularly the tetrahydropyran motif, is a common scaffold in a variety of biologically active molecules and natural products. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development, based on available technical information.

Chemical and Physical Properties

A summary of the key physicochemical properties of **2,2-dimethyltetrahydro-2H-pyran-4-amine** is presented in the table below. This data is essential for its handling, formulation, and use in synthetic chemistry.

Property	Value	Reference
CAS Number	25850-22-0	N/A
Molecular Formula	C ₇ H ₁₅ NO	[1]
Molecular Weight	129.20 g/mol	[2]
IUPAC Name	2,2-dimethyltetrahydro-2H-pyran-4-amine	[1]
Synonyms	4-Amino-2,2-dimethyltetrahydropyran, Tetrahydro-2,2-dimethyl-2H-pyran-4-amine	[1]
Appearance	Liquid	[3]
Boiling Point	170.3 °C at 760 mmHg	[3]
Flash Point	50 °C	[3]
Purity	95% - 99% (commercially available)	[3] [4]
Storage Temperature	4°C, protect from light	[3]

Synthesis

The primary synthetic route to **2,2-dimethyltetrahydro-2H-pyran-4-amine** is through the reductive amination of its corresponding ketone precursor, 2,2-dimethyltetrahydropyran-4-one. While specific, detailed experimental protocols for this exact compound are not readily available in peer-reviewed literature, the general methodology for reductive amination is well-established.

Synthesis of the Precursor: 2,2-dimethyltetrahydropyran-4-one

The ketone precursor can be synthesized from 2-methyl-3-butyn-2-ol through a series of reactions including a Kucherov reaction. A patented method describes the synthesis of a related carboxylic acid, which involves the synthesis of the ketone as an intermediate.[\[5\]](#)

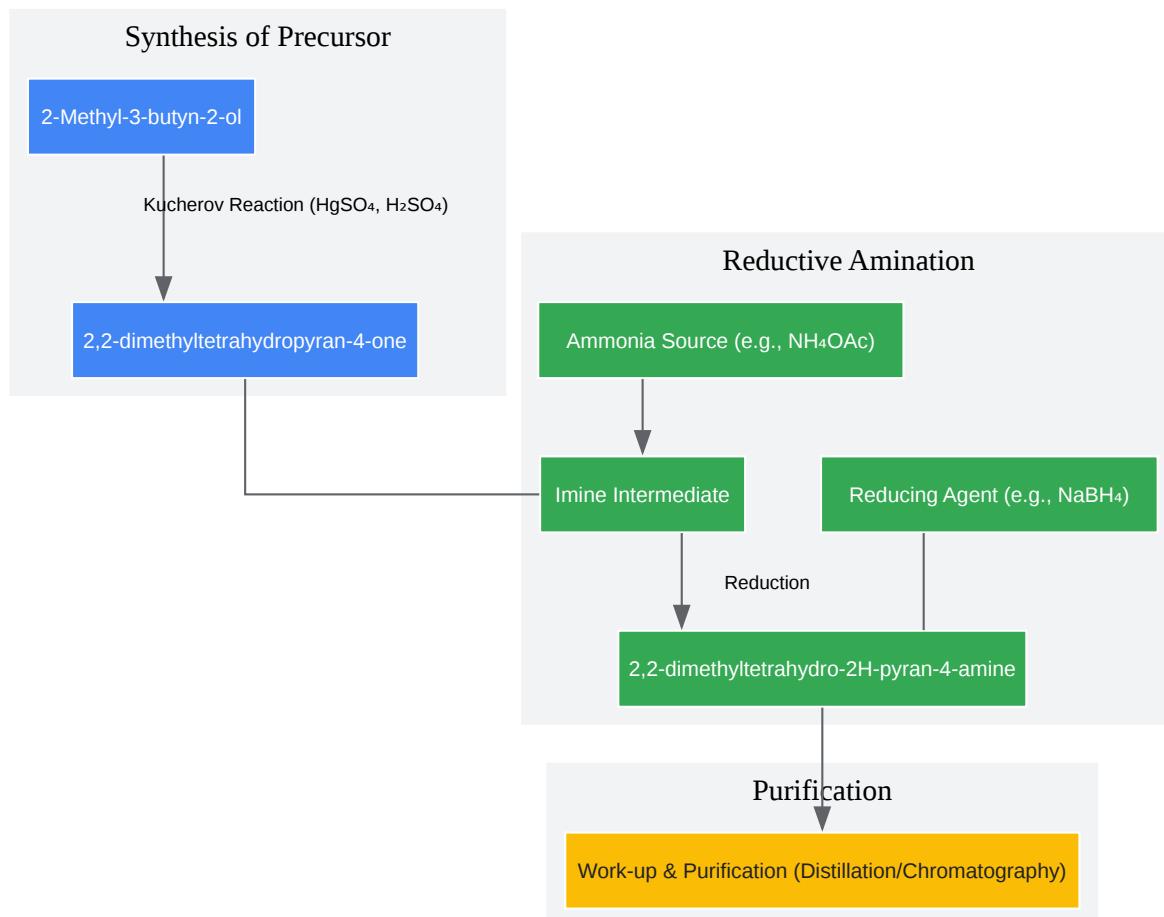
Reductive Amination

Reductive amination involves the reaction of a ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (NaBH_4), sodium cyanoborohydride (NaBH_3CN), and sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$).^{[6][7]}

General Experimental Protocol (Hypothetical):

- Step 1: Imine Formation: 2,2-dimethyltetrahydropyran-4-one is dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.
- Step 2: Reduction: Once imine formation is complete, a reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until the reduction of the imine is complete.
- Step 3: Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure **2,2-dimethyltetrahydro-2H-pyran-4-amine**.

Below is a conceptual workflow for the synthesis of **2,2-dimethyltetrahydro-2H-pyran-4-amine**.



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Caption: General synthetic workflow for **2,2-dimethyltetrahydro-2H-pyran-4-amine**.

Spectral Data

Detailed spectral data for **2,2-dimethyltetrahydro-2H-pyran-4-amine** is not widely published. However, based on its structure and the general characteristics of primary amines, the following spectral features can be anticipated:

Technique	Expected Features
¹ H NMR	Signals corresponding to the two methyl groups (singlet), the methylene protons on the pyran ring (multiplets), the methine proton at the 4-position, and the amine protons (broad singlet). The chemical shifts would be influenced by the neighboring oxygen and nitrogen atoms. [8]
¹³ C NMR	Resonances for the quaternary carbon at the 2-position, the two methyl carbons, the three methylene carbons of the pyran ring, and the methine carbon bearing the amino group. [8]
IR Spectroscopy	Characteristic N-H stretching vibrations for a primary amine (two bands in the region of 3300-3500 cm ⁻¹), C-H stretching vibrations, and C-N stretching vibrations. [8]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyran ring.

Biological Activity and Applications in Drug Development

While there is a lack of specific biological data for **2,2-dimethyltetrahydro-2H-pyran-4-amine** in the public domain, the tetrahydropyran moiety is a key structural feature in numerous compounds with diverse pharmacological activities. Pyran derivatives have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[\[9\]](#)

Potential as a Scaffold in Medicinal Chemistry

The rigid, non-planar structure of the tetrahydropyran ring makes it an attractive scaffold for the design of small molecule inhibitors that can fit into specific binding pockets of biological targets.

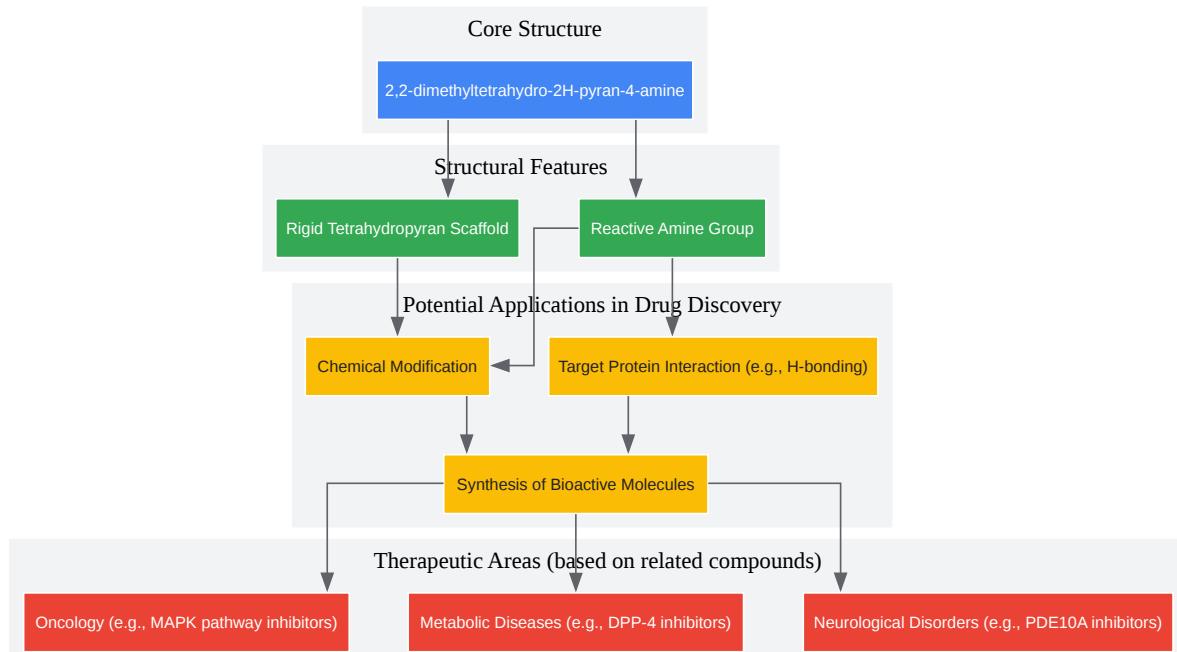
The presence of the amine group provides a key site for further chemical modification and for forming crucial interactions (e.g., hydrogen bonds) with target proteins.

Use in Bioactive Molecules

A patent for anti-cancer compounds describes ureas containing the 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl) moiety, suggesting that this scaffold has been explored in the context of oncology drug discovery.^[1] These compounds are mentioned in the context of inhibiting the Ras/Raf/MEK/MAPK signaling pathway, which is frequently dysregulated in cancer.^[1]

Derivatives of the related tetrahydro-2H-pyran-4-amine have been investigated as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes and phosphodiesterase 10A (PDE10A) for neurological disorders.^{[10][11]} This highlights the potential of the tetrahydropyran-4-amine core in developing therapies for various diseases.

The logical relationship for its potential application in drug discovery is outlined below.

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Caption: Potential applications of the core structure in drug discovery.

Conclusion

2,2-dimethyltetrahydro-2H-pyran-4-amine is a valuable building block for medicinal chemistry and drug discovery. While detailed biological studies on this specific compound are limited in publicly accessible literature, its structural features and the known activities of related tetrahydropyran derivatives suggest its potential for the development of novel therapeutics. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound. Professionals in drug development can

utilize this core structure as a starting point for creating diverse libraries of compounds for screening against various biological targets.

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